molecular formula C3H6O2 B047840 (S)-Glycidol CAS No. 60456-23-7

(S)-Glycidol

Cat. No. B047840
Key on ui cas rn: 60456-23-7
M. Wt: 74.08 g/mol
InChI Key: CTKINSOISVBQLD-VKHMYHEASA-N
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Patent
US04408062

Procedure details

Into a 500 ml 3-neck flask was weighed 22.8 grams (0.100 mole) of para bisphenol A, 8.0 grams (0.200 mole) of sodium hydroxide and 208 grams (11.56 moles) of water. The mixture was agitated under a nitrogen purge until complete solution had occurred. Into this mixture was charged a solution of varying amounts of 1,3-di-chloro-2-propanol in 185 grams (2 moles) of epichlorohydrin. The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C. After this time, samples were withdrawn for analysis. The amount of bisphenol A which had been converted (phenolic OH conversion) was determined by ultraviolet spectrophotometer. The amount of diglycidyl ether and glycidol which had been formed in the reaction was determined by gas chromatography analysis. The amount of glycerine which had been formed in the reaction was determined by liquid chromatography analysis. The yield of product based on the amount of epichlorohydrin converted was determined from the phenolic OH conversion and the amounts of the above by-products which were formed from the epichlorohydrin. Ths is reported as the % yield based on epichlorohydrin. The results of these experiments are shown in the following Table.
[Compound]
Name
para bisphenol A
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
208 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
185 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].O.Cl[CH2:5][CH:6]([OH:9])[CH2:7]Cl.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>>[CH2:5]([O:1][CH2:10][CH:12]1[O:14][CH2:13]1)[CH:6]1[O:9][CH2:7]1.[CH2:5]1[O:9][CH:6]1[CH2:7][OH:14] |f:0.1|

Inputs

Step One
Name
para bisphenol A
Quantity
22.8 g
Type
reactant
Smiles
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
208 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCl)O
Name
Quantity
185 g
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was agitated under a nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml 3-neck flask was weighed
CUSTOM
Type
CUSTOM
Details
purge until complete solution
STIRRING
Type
STIRRING
Details
The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C
Duration
3600 s
CUSTOM
Type
CUSTOM
Details
After this time, samples were withdrawn for analysis

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OCC1CO1
Name
Type
product
Smiles
C1C(O1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04408062

Procedure details

Into a 500 ml 3-neck flask was weighed 22.8 grams (0.100 mole) of para bisphenol A, 8.0 grams (0.200 mole) of sodium hydroxide and 208 grams (11.56 moles) of water. The mixture was agitated under a nitrogen purge until complete solution had occurred. Into this mixture was charged a solution of varying amounts of 1,3-di-chloro-2-propanol in 185 grams (2 moles) of epichlorohydrin. The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C. After this time, samples were withdrawn for analysis. The amount of bisphenol A which had been converted (phenolic OH conversion) was determined by ultraviolet spectrophotometer. The amount of diglycidyl ether and glycidol which had been formed in the reaction was determined by gas chromatography analysis. The amount of glycerine which had been formed in the reaction was determined by liquid chromatography analysis. The yield of product based on the amount of epichlorohydrin converted was determined from the phenolic OH conversion and the amounts of the above by-products which were formed from the epichlorohydrin. Ths is reported as the % yield based on epichlorohydrin. The results of these experiments are shown in the following Table.
[Compound]
Name
para bisphenol A
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
208 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
185 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].O.Cl[CH2:5][CH:6]([OH:9])[CH2:7]Cl.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>>[CH2:5]([O:1][CH2:10][CH:12]1[O:14][CH2:13]1)[CH:6]1[O:9][CH2:7]1.[CH2:5]1[O:9][CH:6]1[CH2:7][OH:14] |f:0.1|

Inputs

Step One
Name
para bisphenol A
Quantity
22.8 g
Type
reactant
Smiles
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
208 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCl)O
Name
Quantity
185 g
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was agitated under a nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml 3-neck flask was weighed
CUSTOM
Type
CUSTOM
Details
purge until complete solution
STIRRING
Type
STIRRING
Details
The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C
Duration
3600 s
CUSTOM
Type
CUSTOM
Details
After this time, samples were withdrawn for analysis

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OCC1CO1
Name
Type
product
Smiles
C1C(O1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04408062

Procedure details

Into a 500 ml 3-neck flask was weighed 22.8 grams (0.100 mole) of para bisphenol A, 8.0 grams (0.200 mole) of sodium hydroxide and 208 grams (11.56 moles) of water. The mixture was agitated under a nitrogen purge until complete solution had occurred. Into this mixture was charged a solution of varying amounts of 1,3-di-chloro-2-propanol in 185 grams (2 moles) of epichlorohydrin. The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C. After this time, samples were withdrawn for analysis. The amount of bisphenol A which had been converted (phenolic OH conversion) was determined by ultraviolet spectrophotometer. The amount of diglycidyl ether and glycidol which had been formed in the reaction was determined by gas chromatography analysis. The amount of glycerine which had been formed in the reaction was determined by liquid chromatography analysis. The yield of product based on the amount of epichlorohydrin converted was determined from the phenolic OH conversion and the amounts of the above by-products which were formed from the epichlorohydrin. Ths is reported as the % yield based on epichlorohydrin. The results of these experiments are shown in the following Table.
[Compound]
Name
para bisphenol A
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
208 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
185 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].O.Cl[CH2:5][CH:6]([OH:9])[CH2:7]Cl.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>>[CH2:5]([O:1][CH2:10][CH:12]1[O:14][CH2:13]1)[CH:6]1[O:9][CH2:7]1.[CH2:5]1[O:9][CH:6]1[CH2:7][OH:14] |f:0.1|

Inputs

Step One
Name
para bisphenol A
Quantity
22.8 g
Type
reactant
Smiles
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
208 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCl)O
Name
Quantity
185 g
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was agitated under a nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml 3-neck flask was weighed
CUSTOM
Type
CUSTOM
Details
purge until complete solution
STIRRING
Type
STIRRING
Details
The mixture was then agitated for exactly one hour (3600 s) at a controlled temperature of 30° C
Duration
3600 s
CUSTOM
Type
CUSTOM
Details
After this time, samples were withdrawn for analysis

Outcomes

Product
Name
Type
product
Smiles
C(C1CO1)OCC1CO1
Name
Type
product
Smiles
C1C(O1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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